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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral characteristics of 4-Chloro-3-
nitrophenol and its isomers, 3-Chloro-4-nitrophenol and 4-Chloro-2-nitrophenol. The following
sections detail the experimental data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy,
Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for
each technique, and a logical workflow for spectral characterization is presented.

Spectral Data Comparison

The following tables summarize the key spectral data for 4-Chloro-3-nitrophenol and its
isomers, facilitating a clear comparison of their spectroscopic properties.

Table 1: UV-Visible Spectroscopy Data

Compound Amax (in Ethanol)
4-Chloro-3-nitrophenol 218 nm, 308 nm[1]
3-Chloro-4-nitrophenol ~300 nm
4-Chloro-2-nitrophenol 228 nm, 308 nm[1]

Table 2: FT-IR Spectroscopy Data (Key Vibrational Modes in cm™1)
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. . 4-Chloro-3- 3-Chloro-4- 4-Chloro-2-
Vibrational Mode . . .
nitrophenol nitrophenol nitrophenol
O-H Stretch ~3400 - 3200 (broad) ~3400 - 3200 (broad) ~3400 - 3200 (broad)
Aromatic C-H Stretch ~3100 - 3000 ~3100 - 3000 ~3100 - 3000
NO2z Asymmetric
~1530 ~1520 ~1540
Stretch
NO2z Symmetric
~1350 ~1340 ~1360
Stretch
C-ClI Stretch ~700 - 600 ~700 - 600 ~700 - 600
Table 3: *H NMR Spectroscopy Data (Chemical Shifts in ppm)
4-Chloro-3- 3-Chloro-4- 4-Chloro-2-
Proton . . .
nitrophenol nitrophenol nitrophenol
H-2 ~7.8 ~7.3 ~8.0
H-5 ~7.2 ~7.0 ~7.5
H-6 ~7.4 ~7.9 ~7.1
-OH Variable Variable Variable

Table 4: 13C NMR Spectroscopy Data (Chemical Shifts in ppm)
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I 4jChIoro-3- 3jChIoro-4- 4jChIoro-2-
nitrophenol nitrophenol nitrophenol

C-1 (C-OH) ~155 ~158 ~152

C-2 ~125 ~118 ~138

C-3 (C-NO2) ~148 ~120 ~126

C-4 (C-Cl) ~120 ~135 ~128

C-5 ~128 ~125 ~118

C-6 ~115 ~122 ~120

Table 5: Mass Spectrometry Data (Key m/z values)

Compound Molecular lon (M) Key Fragment lons

_ 173/175 (due to 3>CIR’CI
4-Chloro-3-nitrophenol ) 143, 127, 99, 63
isotopes)

_ 173/175 (due to 35CIRCI
3-Chloro-4-nitrophenol ) 143, 127, 99, 63
isotopes)

) 173/175 (due to 33CI7ClI
4-Chloro-2-nitrophenol ) 143, 127, 99, 63
isotopes)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Visible Spectroscopy

A solution of the sample (approximately 10~ to 10~> M) is prepared in a UV-transparent
solvent, such as ethanol. The spectrum is recorded using a dual-beam UV-Vis
spectrophotometer, typically over a range of 200-400 nm. A cuvette containing the pure solvent
is used as a reference. The wavelength of maximum absorbance (Amax) is determined from
the resulting spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the sample
(1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FT-IR
spectrum is recorded over the range of 4000-400 cm~1. Alternatively, the Attenuated Total
Reflectance (ATR) technique can be used, where the solid sample is placed in direct contact
with an ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-10 mg) is prepared in a deuterated solvent (e.g., CDCls, DMSO-ds)
and transferred to an NMR tube. *H and 3C NMR spectra are acquired on a high-resolution
NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an
internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile
compounds like chloronitrophenols. A dilute solution of the sample in a volatile solvent is
injected into the gas chromatograph. The separated components are then introduced into the
mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-
charge ratio (m/z) is measured.

Workflow for Spectral Characterization

The following diagram illustrates a general workflow for the spectral characterization of an

organic compound.
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Caption: A logical workflow for the spectral characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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